molecular formula C9H22ClN3O2S B1402624 N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride CAS No. 1361115-31-2

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Cat. No. B1402624
M. Wt: 271.81 g/mol
InChI Key: UWEZMUNLXYQECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, also known as DMPS, is an organo-sulfur compound that has been used in scientific research and laboratory experiments for decades. DMPS is a water-soluble compound with a wide range of applications in organic and inorganic chemistry, biochemistry, and pharmacology. It is often used as an antioxidant, chelating agent, and for its ability to bind to heavy metals. DMPS has been studied for its potential therapeutic effects, including its ability to reduce oxidative stress, improve cognitive function, and protect against toxic heavy metals.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

A study presented a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with good yield, high diastereo- and enantioselectivity. This was achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, marking the first report of such a cycloaddition reaction between cyclic N-sulfonylimines and ynones (Yong Liu et al., 2013).

Photodegradation and Molecular Docking Study

Another study focused on Clopamide, a diuretic drug, and its phototransformation, investigating potential photosensitizing effects and the impact of light on its pharmacological action. Although not directly mentioning N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, the methodologies and analytical techniques used in this study could be relevant for researchers studying similar compounds (Anamika Gupta et al., 2022).

Antiviral and Anticancer Activity

Research on new 4-iminohydantoin sulfamide derivatives revealed antiviral and anticancer activities, highlighting the potential of sulfamide-based compounds in therapeutic applications. Specifically, certain sulfamides showed efficacy against Human cytomegalovirus and demonstrated significant anticancer activity (Y. Kornii et al., 2021).

Supramolecular Complexes

A study applied crystal engineering principles to create organic co-crystals and salts of sulfadiazine and pyridines, using principles that could be applied to similar compounds like N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride. This research offers insights into the structural and bonding characteristics of sulfamide compounds (E. Elacqua et al., 2013).

Preparation of Boronated Heterocyclic Compounds

A method was described for synthesizing o-carborane substituted tetrahydroisoquinolines containing a polar functional group such as sulfamide on the nitrogen atom of the piperidine ring. This study highlights the chemical versatility and the potential for developing novel compounds for medical applications, such as targeting melanoma cells (C. Lee et al., 2008).

Synthesis of Biologically Active Derivatives

Research on the synthesis of biologically active derivatives of sulfonamides bearing a piperidine nucleus revealed promising bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Such studies underscore the potential of sulfamide and piperidine-based compounds in developing therapeutic agents (H. Khalid et al., 2013).

properties

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZMUNLXYQECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 3
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 4
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 5
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Reactant of Route 6
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.